molecular formula C8H8N2O4S B12006729 2-(4-Nitrophenyl)ethene-1-sulfonamide

2-(4-Nitrophenyl)ethene-1-sulfonamide

Cat. No.: B12006729
M. Wt: 228.23 g/mol
InChI Key: AAWSZAQEVCTOLT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)ethene-1-sulfonamide is an organic compound with the molecular formula C8H9NO4S. It is characterized by the presence of a nitrophenyl group attached to an ethene sulfonamide moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)ethene-1-sulfonamide typically involves the reaction of 4-nitrobenzaldehyde with ethene sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-(4-Nitrophenyl)ethene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide moiety can also interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylsulfonamide: Similar structure but lacks the ethene group.

    2-(4-Nitrophenyl)ethane-1-sulfonamide: Similar structure but with an ethane instead of an ethene group.

    4-Nitrophenylethylamine: Similar structure but with an amine group instead of a sulfonamide group.

Uniqueness

2-(4-Nitrophenyl)ethene-1-sulfonamide is unique due to the presence of both the nitrophenyl and ethene sulfonamide groups, which confer specific chemical and biological properties. This combination allows for a diverse range of reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

(E)-2-(4-nitrophenyl)ethenesulfonamide

InChI

InChI=1S/C8H8N2O4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,(H2,9,13,14)/b6-5+

InChI Key

AAWSZAQEVCTOLT-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.